Chemical structure and properties of 2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine
Chemical structure and properties of 2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine
An In-Depth Technical Guide to 2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine: A Versatile Scaffold for Chemical Innovation
This guide offers a comprehensive technical overview of 2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine, a molecule of significant interest to researchers and scientists in drug development and materials science. The 1,3,5-triazine core is recognized as a "privileged structure," forming the foundation of numerous biologically active compounds and functional materials.[1][2] The subject of this guide, a dichlorotriazine derivative, is a powerful and versatile intermediate, offering two reactive sites for the controlled introduction of a wide array of functional groups.
While specific experimental data for 2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine is not extensively available in public literature, this guide will provide a detailed examination of its chemical nature and potential by drawing upon established principles of triazine chemistry and data from closely related, well-documented analogues.
Chemical Structure and Physicochemical Properties
The foundational structure of 2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine consists of a central 1,3,5-triazine ring, which is an aromatic heterocycle containing three nitrogen atoms. This core is substituted with two chlorine atoms and a 3-chlorophenyl group. The presence of the electronegative nitrogen atoms makes the triazine ring electron-deficient, which is a key determinant of its reactivity.
The 3-chlorophenyl substituent is expected to influence the molecule's physicochemical properties through its electron-withdrawing inductive effect and its steric bulk. Compared to its unsubstituted counterpart, 2,4-dichloro-6-phenyl-1,3,5-triazine, the additional chlorine atom on the phenyl ring is likely to increase the melting point and decrease solubility in non-polar organic solvents.
Table 1: Physicochemical Properties of 2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine and a Reference Analogue
| Property | 2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine (Calculated/Predicted) | 2,4-Dichloro-6-phenyl-1,3,5-triazine (Experimental Data) |
| Molecular Formula | C₉H₄Cl₃N₃ | C₉H₅Cl₂N₃ |
| Molecular Weight | 260.51 g/mol | 226.06 g/mol [3][4] |
| Appearance | Predicted: White to off-white crystalline solid | White to off-white powder/crystal |
| Melting Point | Predicted: Higher than the phenyl analogue | 119.0 to 123.0 °C |
| Boiling Point | Data not available | 136 °C at 1 mmHg[5] |
| Solubility | Predicted: Soluble in polar organic solvents like THF, DCM; limited solubility in water | Soluble in organic solvents such as THF, DCM[6] |
| CAS Number | Not found in public databases | 1700-02-3[3][4] |
Synthesis and Reactivity: A Platform for Molecular Diversity
The synthesis of 2,4-dichloro-6-aryl-1,3,5-triazines is typically achieved through the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with an appropriate organometallic reagent or through a palladium-catalyzed cross-coupling reaction. For the synthesis of the title compound, a plausible and efficient method would involve the reaction of cyanuric chloride with 3-chlorophenylmagnesium bromide (a Grignard reagent) or a Suzuki coupling with 3-chlorophenylboronic acid.[7] The temperature of the reaction is a critical parameter to control, as the reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution.[8]
Caption: Synthetic workflow for 2,4-dichloro-6-(3-chlorophenyl)-1,3,5-triazine.
The two chlorine atoms on the product molecule are highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility as a chemical intermediate. The substitution is a stepwise process, and the conditions can be controlled to achieve selective mono- or di-substitution. Typically, the first substitution occurs at lower temperatures (e.g., 0 °C), while the second substitution requires a higher temperature (e.g., room temperature or gentle heating).[1] The electron-withdrawing nature of the 3-chlorophenyl group is expected to enhance the electrophilicity of the triazine ring carbons, potentially increasing their reactivity towards nucleophiles compared to the unsubstituted phenyl analogue.
Generalized Experimental Protocol for Synthesis:
A generalized procedure for the synthesis of a 2,4-dichloro-6-aryl-1,3,5-triazine via a Suzuki coupling reaction is as follows:
-
In a reaction flask, dissolve cyanuric chloride (1.0 eq) in a suitable solvent system, such as a mixture of ethanol and water.
-
Add the arylboronic acid (e.g., 3-chlorophenylboronic acid) (1.0-1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Add a palladium catalyst, for example, a magnetic silica-supported palladium complex (a catalytic amount).[7]
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) for a specified time (e.g., 1-3 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, if a magnetic catalyst is used, it can be removed with an external magnet.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,4-dichloro-6-aryl-1,3,5-triazine.
Potential Applications in Drug Development and Materials Science
The 1,3,5-triazine scaffold is a common feature in a wide range of pharmaceuticals, including anticancer agents.[9][10][11][12] The ability to introduce two different substituents onto the 2,4-dichloro-6-aryl-1,3,5-triazine core makes it an ideal starting point for the creation of large and diverse libraries of molecules for high-throughput screening in drug discovery programs.
The two chlorine atoms can be sequentially displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a vast array of derivatives with potentially unique biological activities.[13] The 3-chlorophenyl group provides a fixed structural element, while the two other positions on the triazine ring can be varied to explore the structure-activity relationship (SAR) of the synthesized compounds.
Caption: Conceptual workflow for creating a chemical library.
Beyond drug discovery, substituted 1,3,5-triazines are used in materials science as building blocks for functional dyes, organic light-emitting diodes (OLEDs), and other advanced materials.[5] The rigid triazine core and the ability to attach various functional groups make these compounds suitable for creating materials with specific electronic and optical properties.
Conclusion
2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine is a highly promising, yet underexplored, chemical entity. Its true potential lies in its role as a versatile intermediate. The two reactive chlorine atoms on the electron-deficient triazine ring provide a gateway for the synthesis of a vast number of novel compounds through controlled, sequential nucleophilic substitution. While this guide has drawn upon the well-established chemistry of analogous compounds to outline its properties, synthesis, and potential applications, it is imperative that future experimental work be conducted to fully characterize this molecule and unlock its full potential for innovation in both medicine and materials science.
References
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PubChem. (n.d.). 2,4-Dichloro-6-phenyl-1,3,5-triazine. Retrieved from [Link]
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PubChem. (n.d.). 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine. Retrieved from [Link]
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- de la Torre, B. G., & Albericio, F. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 529.
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ResearchGate. (n.d.). 2,4,6-Trichloro-1,3,5-triazine (TCT) reactivity toward the nucleophilic substitution reaction. Retrieved from [Link]
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- Sosič, I., et al. (2010). THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. Heterocycles, 81(1), 91-106.
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